molecular formula C7H7BrN2O B1623029 2-bromo-N-pyridin-2-yl-acetamide CAS No. 66642-53-3

2-bromo-N-pyridin-2-yl-acetamide

Cat. No. B1623029
Key on ui cas rn: 66642-53-3
M. Wt: 215.05 g/mol
InChI Key: GQQSFWQKKADDBB-UHFFFAOYSA-N
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Patent
US08329729B2

Procedure details

To a solution of 2-aminopyridine (48.8 mmol) in anhydrous THF (98 mL) at room temperature was added Et3N (58.6 mmol) and bromoacetyl bromide (58.6 mmol) dropwise The mixture was stirred overnight and quenched with sat. NaHCO3 (aq). EtOAc was added to the mixture and the layers separated. The aqueous phase was extracted with EtOAc and the combined organics dried (MgSO4) and concentrated in vacuo to a brown solid.
Quantity
48.8 mmol
Type
reactant
Reaction Step One
Name
Quantity
58.6 mmol
Type
reactant
Reaction Step One
Quantity
58.6 mmol
Type
reactant
Reaction Step One
Name
Quantity
98 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1.CCN(CC)CC.[Br:15][CH2:16][C:17](Br)=[O:18]>C1COCC1>[Br:15][CH2:16][C:17]([NH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1)=[O:18]

Inputs

Step One
Name
Quantity
48.8 mmol
Type
reactant
Smiles
NC1=NC=CC=C1
Name
Quantity
58.6 mmol
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
58.6 mmol
Type
reactant
Smiles
BrCC(=O)Br
Name
Quantity
98 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with sat. NaHCO3 (aq)
ADDITION
Type
ADDITION
Details
EtOAc was added to the mixture
CUSTOM
Type
CUSTOM
Details
the layers separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organics dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to a brown solid

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
BrCC(=O)NC1=NC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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